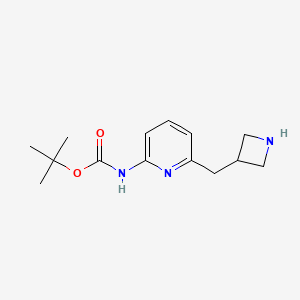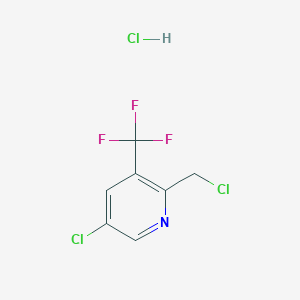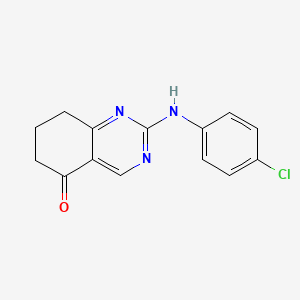
6-Chloro-2-morpholinoquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-morpholinoquinazolin-4(1H)-one is a chemical compound that belongs to the quinazolinone family. This compound is characterized by the presence of a chloro group at the 6th position, a morpholino group at the 2nd position, and a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-morpholinoquinazolin-4(1H)-one typically involves the reaction of 6-chloro-4(3H)-quinazolinone with morpholine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-morpholinoquinazolin-4(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The morpholino group can be oxidized to form N-oxides.
Reduction Reactions: The quinazolinone core can be reduced to form dihydroquinazolinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted quinazolinones with various functional groups replacing the chloro group.
Oxidation Reactions: The major products are the N-oxides of the morpholino group.
Reduction Reactions: The major products are the dihydroquinazolinones.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: It has shown promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-morpholinoquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved. The pathways affected by this compound are diverse and depend on the specific biological context in which it is used.
Comparación Con Compuestos Similares
6-Chloro-2-morpholinoquinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
2-Methylquinazolin-4(1H)-one: Lacks the chloro and morpholino groups, resulting in different biological activities.
6-Bromo-2-morpholinoquinazolin-4(1H)-one: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and biological properties.
4(3H)-Quinazolinone: The parent compound without any substituents, serving as a reference point for understanding the effects of various substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazolinone derivatives.
Propiedades
Número CAS |
61741-54-6 |
|---|---|
Fórmula molecular |
C12H12ClN3O2 |
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
6-chloro-2-morpholin-4-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H12ClN3O2/c13-8-1-2-10-9(7-8)11(17)15-12(14-10)16-3-5-18-6-4-16/h1-2,7H,3-6H2,(H,14,15,17) |
Clave InChI |
GBXRGSDBBFYACP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


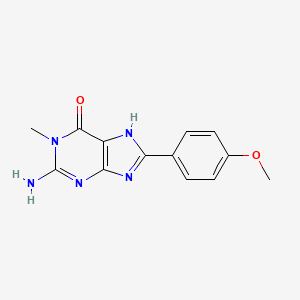
![2-[Hydroxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11852315.png)

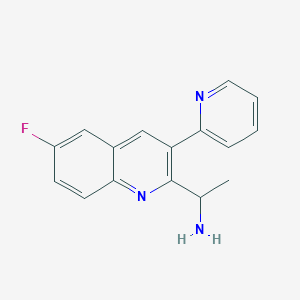
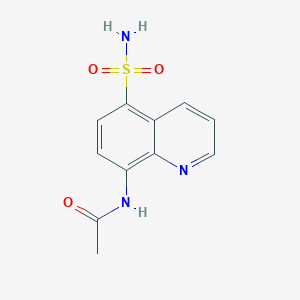
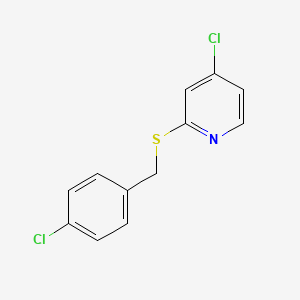
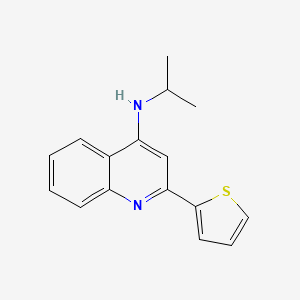
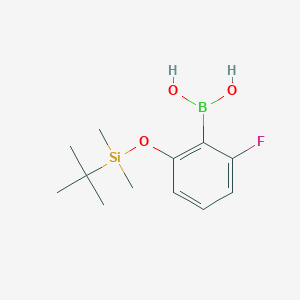
![tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11852346.png)
